![molecular formula C29H30N2O6 B2500999 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione CAS No. 441291-69-6](/img/structure/B2500999.png)
2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Identification and Teratogenicity
The compound 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is closely related to the class of benzo[de]isoquinoline-1,3-diones, which have been identified as having significant biological activity. For instance, benz[g]isoquinoline-5,10-dione has been found to be a primary contributor to insect teratogenicity in commercial reagent-grade acridine, as confirmed by various analytical methods .
Antiviral Activity
The antiviral properties of benzo[de]isoquinoline-1,3-diones have been explored, with derivatives showing inhibitory effects on herpes simplex and vaccinia viruses in chick embryo cell cultures. However, these compounds did not affect influenza and Sindbis virus replication, nor did they exhibit virucidal effects. The activity of these compounds is time-dependent, and they have shown potential in preventing or reducing the severity of ocular and dermal infections in rabbits .
Synthesis and Structure-Activity Relationships
In the realm of acetylcholinesterase inhibitors, a related compound, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride, has been synthesized and studied for its potent inhibitory activity. The structure-activity relationship (SAR) of these compounds reveals that certain moieties can be modified without significant loss of potency. These compounds have also demonstrated selectivity for acetylcholinesterase over butyrylcholinesterase and have shown promising in vivo activity .
Inhibitors of Tumor-Associated Carbonic Anhydrases
The 3-hydroxyquinazoline-2,4-dione scaffold has been utilized to develop potent inhibitors of tumor-associated human carbonic anhydrases IX and XII. Various derivatives have been synthesized, with some exhibiting nanomolar inhibitory activity and selectivity over cytosolic enzymes. Additionally, certain derivatives have shown antiproliferative activity against colon cancer cell lines, suggesting multiple mechanisms of action .
Chemical Reactions and Crystal Structure
The reactivity of related compounds has been investigated, such as the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline, leading to the formation of a compound that was characterized by X-ray structural analysis. This study provides insights into the molecular structure and potential reactivity of similar compounds .
Stereochemistry and Synthesis
The stereochemistry of nitrogenous heterocycles has been explored through the synthesis of various isomers of 2-methyl-4-hydroxydecahydroquinoline. The reduction of related compounds has yielded specific isomers with defined configurations, contributing to the understanding of the stereochemical aspects of these molecules .
Applications De Recherche Scientifique
Luminescent Properties and Electron Transfer
Novel compounds, including those structurally related to 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione, exhibit significant luminescent properties and are capable of photo-induced electron transfer. The fluorescence quantum yield and the free energy of charge separation indicate potential applications in pH sensing and fluorescent probes due to the quenching effect by photo-induced electron transfer from alkylated amine donors to the naphthalimide moiety, which can be manipulated through protonation or quaternization of the amine donor (Gan et al., 2003).
Antitumor Activity
Substituted naphthalimides, structurally similar to 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione, have been documented for their anticancer activities, with some undergoing clinical trials. These compounds show promise as antitumor agents by inducing cell cycle arrest and apoptosis, activating caspases, and significantly inhibiting DNA and RNA synthesis in tumor cells, without affecting human peripheral blood mononuclear cells. This highlights their potential in developing new anticancer therapies (Mukherjee et al., 2010).
Synthesis of 1,3-Benzoxazines
The synthesis of 1,3-benzoxazine derivatives via a three-component reaction demonstrates the versatility of compounds structurally related to 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione in facilitating efficient chemical transformations in water, showcasing their potential utility in green chemistry applications (Rostami-Charati, 2013).
Halo-Cyclization Reactions
Halo-cyclization of related compounds demonstrates their reactivity and potential in creating new chemical entities with specific functional groups, further expanding their applicability in medicinal chemistry and drug development (Zborovskii et al., 2011).
Inhibitors of Tumor-Associated Carbonic Anhydrases
Derivatives of 2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione as scaffolds to develop potent inhibitors of tumor-associated carbonic anhydrases IX and XII, indicate their potential in cancer treatment by targeting specific enzymes associated with tumor growth and metastasis, highlighting their significance in the design of targeted cancer therapies (Falsini et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cell’s cytoskeleton, which maintains cell shape, enables some cell motion, and plays crucial roles in both intracellular transport and cell division .
Mode of Action
This compound interacts with its target, tubulin, by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle , particularly the S phase . By causing cell cycle arrest at the S phase, the compound disrupts normal cell division and growth . This disruption can lead to programmed cell death, or apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This can lead to a reduction in the growth and proliferation of cancer cells, making the compound a potential anticancer agent .
Propriétés
IUPAC Name |
2-[[1-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-22(17-35-16-20-7-8-25-26(13-20)37-18-36-25)15-30-11-9-19(10-12-30)14-31-28(33)23-5-1-3-21-4-2-6-24(27(21)23)29(31)34/h1-8,13,19,22,32H,9-12,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDPVFDNZNHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC6=C(C=C5)OCO6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

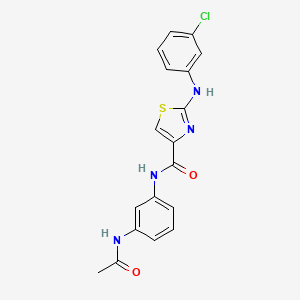
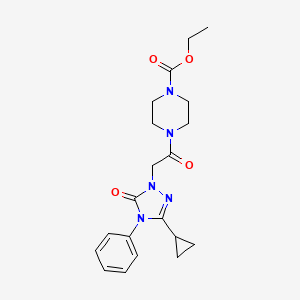
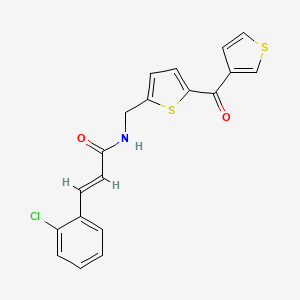
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)
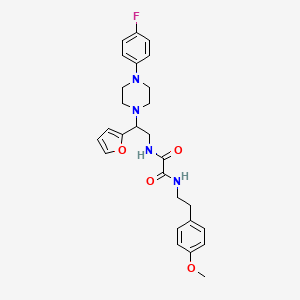
![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)
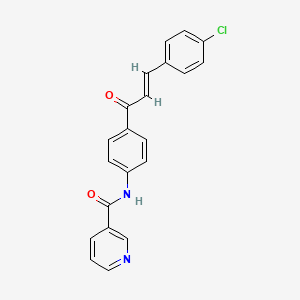
![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)
![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride](/img/structure/B2500931.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)
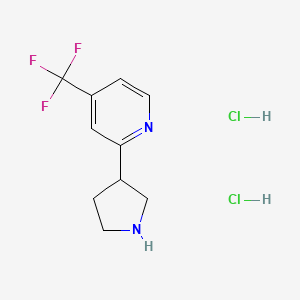

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)
![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)